5-Amino-2,3-dihydroindole-1-sulfonic acid benzoylamide
Overview
Description
5-Amino-2,3-dihydroindole-1-sulfonic acid benzoylamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an amino group, a sulfonic acid group, and a benzoylamide group attached to the indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3-dihydroindole-1-sulfonic acid benzoylamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Sulfonic Acid Group: The sulfonation of the indole ring can be achieved by reacting the indole with sulfuric acid or chlorosulfonic acid.
Benzoylation: The final step involves the benzoylation of the amino group using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Sulfonamide derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
5-Amino-2,3-dihydroindole-1-sulfonic acid benzoylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dihydroindole-1-sulfonic acid benzoylamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Aminoindole: Lacks the sulfonic acid and benzoylamide groups, making it less polar and potentially less biologically active.
2,3-Dihydroindole-1-sulfonic acid: Lacks the amino and benzoylamide groups, which may affect its reactivity and biological properties.
Benzoylamide derivatives: Compounds with similar benzoylamide groups but different core structures, leading to varied biological activities.
Uniqueness: 5-Amino-2,3-dihydroindole-1-sulfonic acid benzoylamide is unique due to the combination of functional groups attached to the indole ring, which imparts specific chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[(5-amino-2,3-dihydroindol-1-yl)sulfonyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c16-13-6-7-14-12(10-13)8-9-18(14)22(20,21)17-15(19)11-4-2-1-3-5-11/h1-7,10H,8-9,16H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBMHDHSIBOJFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)S(=O)(=O)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.